1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone
Overview
Description
1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a fused ring system combining pyrimidine and benzimidazole moieties, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the pyrimidine ring through cyclization reactions. Key steps include:
Formation of Benzimidazole: This can be achieved by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Cyclization to Form Pyrimidine Ring: The benzimidazole intermediate is then reacted with suitable reagents like formamide or its derivatives to form the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or pyrimidine rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (alkyl halides).
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone has several applications across different scientific disciplines:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance:
Molecular Targets: Enzymes, receptors, and DNA/RNA molecules.
Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole itself or its substituted derivatives.
Pyrimidine Derivatives: Compounds such as uracil, thymine, and cytosine.
Comparison: 1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone stands out due to its fused ring system, which combines the properties of both benzimidazole and pyrimidine. This unique structure imparts distinct chemical reactivity and potential biological activities not commonly found in simpler analogs.
Properties
IUPAC Name |
3-(1-hydroxyethylidene)-10,10a-dihydropyrimido[1,2-a]benzimidazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-7(16)8-6-13-12-14-9-4-2-3-5-10(9)15(12)11(8)17/h2-6,12,14,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHHJDFIFUCJCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C=NC2NC3=CC=CC=C3N2C1=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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